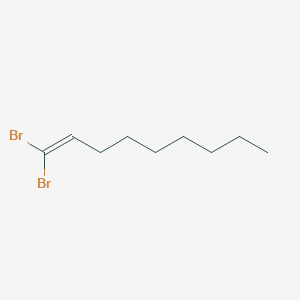
1-Nonene, 1,1-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonene, 1,1-dibromo- is an organic compound with the molecular formula C9H16Br2. It is a derivative of 1-nonene, where two bromine atoms are attached to the first carbon atom of the nonene chain. This compound is part of the dibromoalkane family and is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Métodos De Preparación
1-Nonene, 1,1-dibromo- can be synthesized through the bromination of 1-nonene. The reaction typically involves the addition of bromine (Br2) to 1-nonene in the presence of a solvent such as dichloromethane. The reaction proceeds under mild conditions and results in the formation of 1,1-dibromo-1-nonene . Industrial production methods often utilize similar bromination techniques, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
1-Nonene, 1,1-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions to form more complex organic molecules.
Common reagents used in these reactions include sodium hydroxide for substitution and potassium tert-butoxide for elimination. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Nonene, 1,1-dibromo- is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nonene, 1,1-dibromo- involves its reactivity due to the presence of bromine atoms. These atoms can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparación Con Compuestos Similares
1-Nonene, 1,1-dibromo- can be compared with other dibromoalkanes, such as 1,2-dibromoethane and 1,2-dibromopropane. While all these compounds contain bromine atoms, their reactivity and applications differ based on the position of the bromine atoms and the length of the carbon chain. 1-Nonene, 1,1-dibromo- is unique due to its specific structure, which allows for distinct reactivity and applications in various fields .
Similar compounds include:
- 1,2-Dibromoethane
- 1,2-Dibromopropane
- 1,1-Dibromoethane
Propiedades
Número CAS |
39247-28-4 |
|---|---|
Fórmula molecular |
C9H16Br2 |
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
1,1-dibromonon-1-ene |
InChI |
InChI=1S/C9H16Br2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-7H2,1H3 |
Clave InChI |
CXWWZHFLDMDZEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
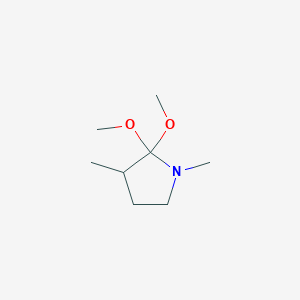
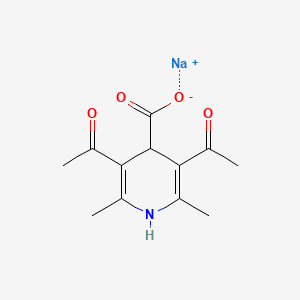
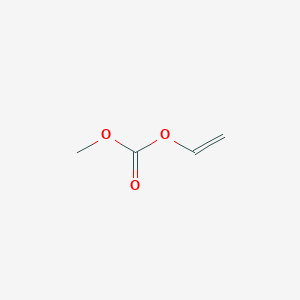
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

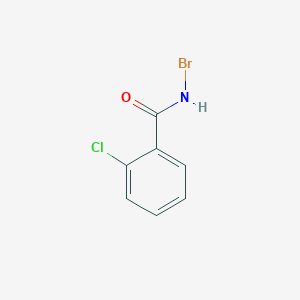
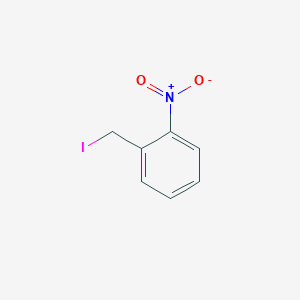
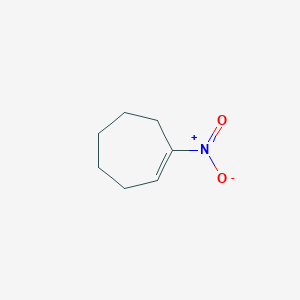
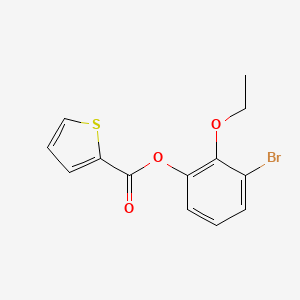
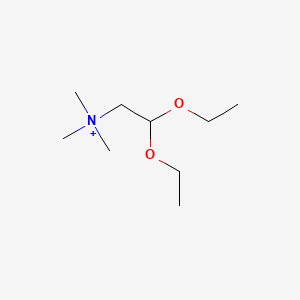

![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
